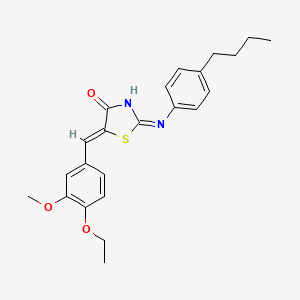

(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one

Description

(Z)-2-((4-Butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with ethoxy and methoxy groups at the 4- and 3-positions, respectively, and a 4-butylphenylamino group at the 2-position of the thiazole ring.

The Z-configuration of the benzylidene group is critical for bioactivity, as it stabilizes the molecule’s planar structure, facilitating interactions with biological targets . The 4-ethoxy-3-methoxy substitution on the benzylidene moiety enhances lipophilicity and may influence binding affinity to enzymes like tyrosinase or mycobacterial targets .

Properties

IUPAC Name |

(5Z)-2-(4-butylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-4-6-7-16-8-11-18(12-9-16)24-23-25-22(26)21(29-23)15-17-10-13-19(28-5-2)20(14-17)27-3/h8-15H,4-7H2,1-3H3,(H,24,25,26)/b21-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDVMZZYUMOKMD-QNGOZBTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC)OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC)OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazole core, followed by the introduction of the butylphenyl and ethoxy-methoxybenzylidene groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts would be carefully considered to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one demonstrate efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the thiazole moiety contributes to the antimicrobial efficacy of the compounds.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of research. Studies have shown that it can activate caspase pathways, leading to programmed cell death.

Case Study: Anticancer Effects

A study evaluated the anticancer activity of several thiazole derivatives against human breast adenocarcinoma cells (MCF7). The results indicated that these compounds could significantly reduce cell viability, with IC50 values indicating potent activity.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 | 5.0 |

| Compound E | HeLa | 7.5 |

| Compound F | A549 | 6.0 |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Similar thiazole derivatives have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable profiles for potential drug development.

Mechanism of Action

The mechanism of action of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Antitubercular Thiazol-4(5H)-One Derivatives

Several analogs from the same structural family have been synthesized and evaluated for antitubercular activity. Key examples include:

Key Observations :

- Halogenation: Chloro-substituted benzylidenes (e.g., 6i, 6j) exhibit superior antitubercular activity compared to non-halogenated analogs (6a), likely due to enhanced electrophilicity and membrane permeability .

- Alkoxy Substitutions : The target compound’s 4-ethoxy-3-methoxybenzylidene group may balance lipophilicity and solubility better than nitro or halogen groups, though its antitubercular efficacy remains untested .

- Cytotoxicity : All analogs show negligible cytotoxicity, suggesting a favorable therapeutic window .

Tyrosinase-Inhibiting Thiazol-4(5H)-One Derivatives

Structural modifications significantly impact tyrosinase inhibition:

Key Observations :

- Hydroxyl Groups : Presence of 2,4-dihydroxybenzylidene (MHY2081, 8) is critical for potent tyrosinase inhibition, forming hydrogen bonds with the enzyme’s active site .

- Alkoxy vs. Hydroxy : The target compound’s ethoxy and methoxy groups may reduce binding affinity compared to hydroxylated analogs but could improve metabolic stability .

Antimicrobial Thiazol-4(5H)-One Derivatives

Substituents influence antimicrobial activity:

Key Observations :

Spectral and Physicochemical Data

- IR : Expected peaks at ~1700 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), and 1150 cm⁻¹ (C–S) .

- NMR : A singlet for the benzylidene =CH proton (~7.9 ppm) and signals for ethoxy/methoxy groups (~3.5–4.0 ppm) .

- Solubility : Higher than halogenated analogs due to alkoxy groups but lower than hydroxylated derivatives .

Biological Activity

(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis of such thiazole derivatives often involves the reaction of thiosemicarbazones with various aldehydes or ketones, leading to compounds with varying substituents that can significantly influence their biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

-

Cytotoxicity Against Cancer Cell Lines :

- The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated significant antiproliferative effects, with IC50 values indicating effective growth inhibition. For example, some thiazole derivatives exhibited IC50 values ranging from 2.57 µM to 7.26 µM against these cell lines, showcasing their potential as anticancer agents .

-

Mechanism of Action :

- The anticancer effects are attributed to the ability of these compounds to induce apoptosis and halt the cell cycle in cancer cells. The presence of sulfur and nitrogen in the thiazole moiety contributes to these effects by affecting cellular signaling pathways related to proliferation and survival.

Enzyme Inhibition

-

VEGFR-2 Inhibition :

- The compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) was also assessed. VEGFR-2 plays a crucial role in tumor angiogenesis; thus, its inhibition is vital for cancer therapy. The compound demonstrated an IC50 value of 0.15 µM for VEGFR-2 inhibition, indicating a potent effect compared to standard inhibitors like Sorafenib (IC50 = 0.059 µM) .

-

Tyrosinase Inhibition :

- Another area of interest is the inhibitory activity against tyrosinase, an enzyme involved in melanin production and implicated in hyperpigmentation disorders. Variations in substituents on the phenyl ring significantly affect this activity, with some derivatives showing enhanced inhibition compared to established inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one can be influenced by modifications on its structure:

| Substituent | Effect on Activity | IC50 Value |

|---|---|---|

| 4-Hydroxy | Moderate inhibition | 27.5 µM |

| 4-Methoxy | Reduced activity | >300 µM |

| Ethoxy | Variable effects | 148.3 µM |

| Butyl | Enhanced anticancer effect | 2.57 µM |

This table summarizes how different substituents can modulate the biological efficacy of thiazole derivatives.

Case Studies

- Study on MCF-7 and HepG2 Cells : A recent study synthesized multiple thiazole derivatives, including the target compound, and evaluated their cytotoxic effects using MTS assays. Results indicated that specific substitutions enhance anticancer properties while maintaining low toxicity profiles .

- VEGFR-2 Kinase Assay : Another investigation focused on the inhibitory potential against VEGFR-2, demonstrating that certain derivatives could effectively block this pathway, which is critical for tumor growth and metastasis .

Q & A

Q. What are the standard synthetic routes for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the thiazolidinone core.

- Step 2 : Reaction with 4-butylphenyl isothiocyanate to introduce the amino substituent.

- Step 3 : Final cyclization under acidic or basic conditions (e.g., acetic acid or NaOAc) to yield the Z-isomer .

Optimization strategies include: - Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Reflux conditions (70–100°C) enhance reaction rates while minimizing side products .

- Catalysts : Acid catalysts (e.g., HCl) can accelerate imine bond formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- 1H NMR : Key signals include the thiazole ring proton (δ 7.6–8.0 ppm), the benzylidene =CH proton (δ ~7.6 ppm, singlet), and NH resonances (δ 10.5–11.7 ppm) .

- 13C NMR : The thiazole C=O appears at ~170 ppm, while the benzylidene carbon resonates at ~120 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm core functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+ with accurate mass confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural isomerism. Recommended steps:

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Isomer Identification : Confirm Z/E configuration via NOESY NMR (Z-isomers show NOE between benzylidene =CH and adjacent aromatic protons) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time). For example, MTT assays for cytotoxicity should use consistent cell densities (e.g., 1×10⁴ cells/well) .

Q. What computational methods are recommended for predicting the binding affinity of this compound with target enzymes, and how do molecular docking results correlate with experimental bioactivity data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosinase or kinases. Focus on hydrogen bonding (e.g., NH group with catalytic residues) and hydrophobic contacts (e.g., 4-butylphenyl with active-site pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values <2 Å indicate stable complexes .

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with IC50 values from enzymatic assays. Strong correlations (R² > 0.7) suggest predictive reliability .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkoxy groups (e.g., replacing ethoxy with propoxy) to assess hydrophobicity effects .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole C=O for hydrogen bonding) using QSAR tools like MOE .

- Biological Testing : Compare IC50 values against parental compounds. For example, 4-butoxy analogs may show 10-fold higher antimicrobial activity than ethoxy derivatives .

Q. How can crystallographic data improve the understanding of this compound’s molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters include bond angles (e.g., thiazole ring planarity, ~120°) and torsion angles (Z-configuration confirmed by dihedral angles <30°) .

- Electron Density Maps : Analyze residual density (e.g., <0.3 eÅ⁻³) to validate absence of disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.